molecular formula C14H15ClN6O2 B6579948 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-88-7

6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No.: B6579948
CAS No.: 450345-88-7
M. Wt: 334.76 g/mol
InChI Key: QGXUMVMOBYGHJB-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine” is a novel chemical entity. It seems to be related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed and synthesized as part of a search for potent anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the available data.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXUMVMOBYGHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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